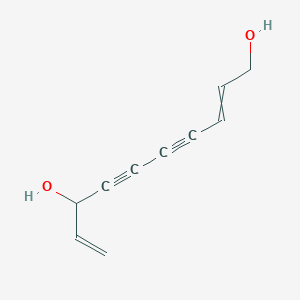
Deca-2,9-dien-4,6-diyne-1,8-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deca-2,9-dien-4,6-diyne-1,8-diol is a polyacetylene compound with the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol . This compound is known for its unique structure, which includes two double bonds and two triple bonds, making it an interesting subject for chemical research and applications.
准备方法
Synthetic Routes and Reaction Conditions
Deca-2,9-dien-4,6-diyne-1,8-diol can be synthesized through various synthetic routes. One common method involves the use of alkyne coupling reactions, where terminal alkynes are coupled in the presence of a palladium catalyst. The reaction conditions typically include a base such as triethylamine and a solvent like tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. large-scale synthesis can be achieved through optimized alkyne coupling reactions, ensuring high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Deca-2,9-dien-4,6-diyne-1,8-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bonds into double bonds or single bonds, resulting in alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium catalyst in ethanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Alkylated derivatives of this compound.
科学研究应用
Deca-2,9-dien-4,6-diyne-1,8-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Deca-2,9-dien-4,6-diyne-1,8-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s polyacetylene structure allows it to bind to active sites of enzymes, inhibiting their activity. Additionally, its ability to undergo oxidation and reduction reactions enables it to participate in redox processes within biological systems .
相似化合物的比较
Similar Compounds
Heptadeca-8-en-4,6-diyne-3,10-diol: A polyacetylene compound with similar structural features but a longer carbon chain.
Panaxydol: Another polyacetylene compound known for its cytotoxic properties.
Falcarinol: A polyacetylene compound with notable anticancer activity.
Uniqueness
Deca-2,9-dien-4,6-diyne-1,8-diol stands out due to its specific arrangement of double and triple bonds, which imparts unique chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions makes it a versatile compound for various applications .
属性
分子式 |
C10H10O2 |
|---|---|
分子量 |
162.18 g/mol |
IUPAC 名称 |
deca-2,9-dien-4,6-diyne-1,8-diol |
InChI |
InChI=1S/C10H10O2/c1-2-10(12)8-6-4-3-5-7-9-11/h2,5,7,10-12H,1,9H2 |
InChI 键 |
BAULTANCNGCCJT-UHFFFAOYSA-N |
规范 SMILES |
C=CC(C#CC#CC=CCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Biphenyl-4-yl-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13393688.png)
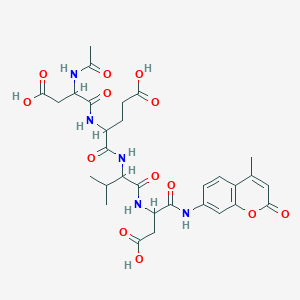
![4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B13393709.png)
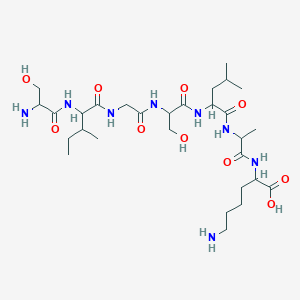
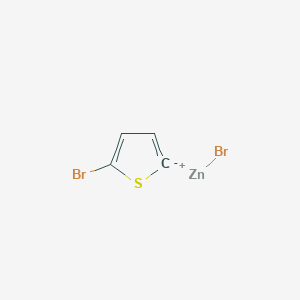
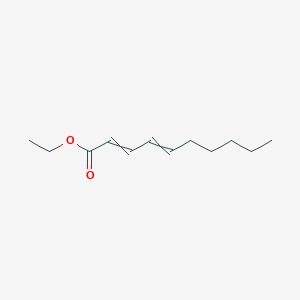
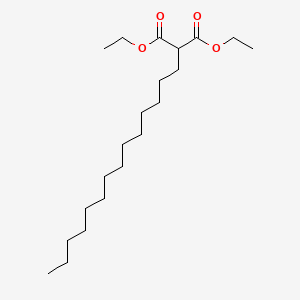
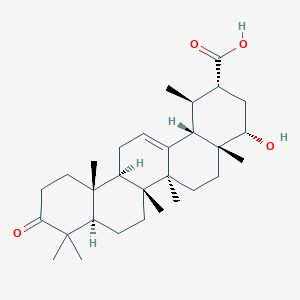
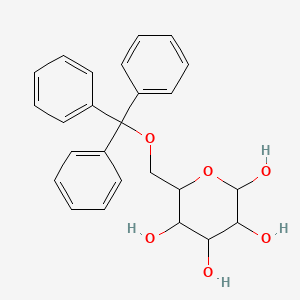
![5-[3-(benzenesulfonamido)phenyl]-N-hydroxypent-2-en-4-ynamide](/img/structure/B13393740.png)
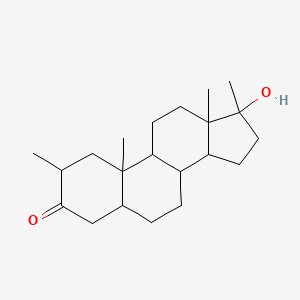

![methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate](/img/structure/B13393757.png)
